

# Annulatin D: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Annulatin*

Cat. No.: *B576444*

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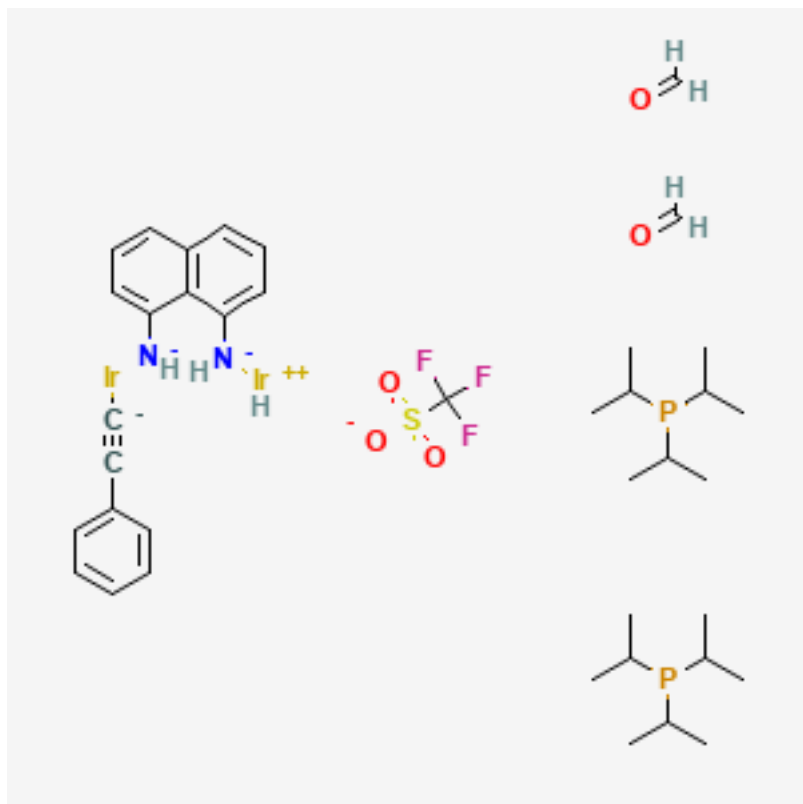
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Annulatin D** is a naturally occurring polyketide metabolite produced by the fungus *Penicillium roqueforti*, the organism responsible for the characteristic veining in blue cheeses.[1] This compound belongs to the annulatin class of alkylated aromatic polyketides, characterized by a distinctive fused dihydrobenzofuran lactone ring system. The biosynthesis of **Annulatin D** involves a series of enzymatic modifications of a polyketide core, including hydroxylation, prenylation, and a final oxidative lactonization step to form the stereospecific (2S, 9S)-annulatin D isomer.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation protocols, and biosynthetic pathway of **Annulatin D**.

## Chemical Structure and Properties

The chemical structure of **Annulatin D** is presented below. Its molecular formula is C<sub>22</sub>H<sub>26</sub>O<sub>5</sub>, with a molecular weight of 370.44 g/mol .



**Figure 1.** 2D Chemical Structure of **Annulatin D**.

Table 1: Physicochemical Properties of **Annulatin D**

Property	Value	Reference
Molecular Formula	C22H26O5	N/A
Molecular Weight	370.44 g/mol	N/A
Stereochemistry	(2S, 9S)	[1]

## Spectroscopic Data

The structural elucidation of **Annulatin D** was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Annulatin D** (in  $\text{CDCl}_3$ )

Position	$^{13}\text{C}$ Chemical Shift ( $\delta\text{c}$ , ppm)	$^1\text{H}$ Chemical Shift ( $\delta\text{H}$ , ppm, Multiplicity, J in Hz)
2	89.2	5.38 (d, 6.5)
3	45.1	3.65 (m)
3a	115.8	6.27 (s)
4	162.2	
5	98.7	
6	164.7	
7	108.9	
7a	142.9	
8	170.1	
9	78.1	4.95 (d, 10.0)
10	33.8	2.25 (m)
11	25.8	1.63 (m), 1.55 (m)
12	122.9	5.10 (t, 7.0)
13	134.5	1.75 (s)
14	25.7	
15	17.8	
1'	21.2	1.25 (d, 7.0)
4-OH	12.01 (s)	5.45 (s)
6-OH	5.45 (s)	

Data adapted from the supplementary information of Xiang et al., 2022.

## Experimental Protocols

# Isolation and Purification of Annulatin D from *Penicillium roqueforti*

The following protocol outlines the general steps for the isolation and purification of **Annulatin D** from fungal cultures.

## 1. Fungal Cultivation:

- *Penicillium roqueforti* is cultured on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth, to promote the production of secondary metabolites.
- Incubation is typically carried out for 14-21 days at 25°C in the dark.

## 2. Extraction:

- The fungal mycelium and the culture medium are harvested.
- The entire culture is extracted with an organic solvent, typically ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the metabolites.
- The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

## 3. Chromatographic Purification:

- The crude extract is subjected to a series of chromatographic techniques to isolate **Annulatin D**.
- Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).
- Fine Purification: Fractions containing **Annulatin D**, identified by thin-layer chromatography (TLC) analysis, are further purified using preparative high-performance liquid chromatography (HPLC), often with a C18 column and a methanol/water or acetonitrile/water mobile phase.

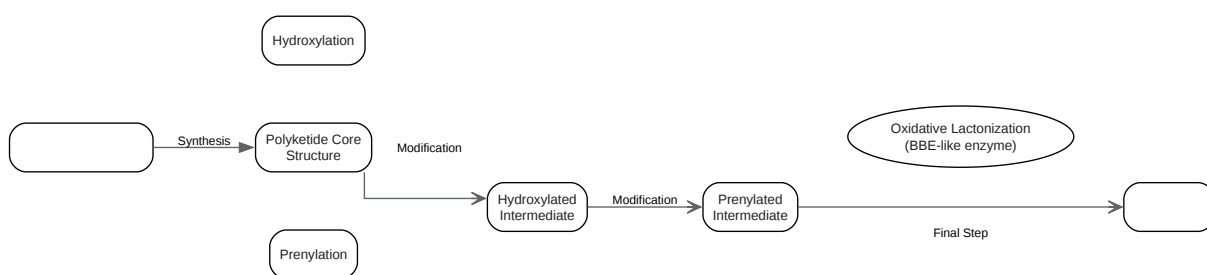
#### 4. Purity Assessment:

- The purity of the isolated **Annulatin D** is assessed by analytical HPLC and spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry).

## Biosynthesis of Annulatin D

The biosynthesis of **Annulatin D** in *Penicillium roqueforti* is a multi-step enzymatic process. A dedicated gene cluster is responsible for the production of this polyketide.

## Biosynthetic Pathway of Annulatin D



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Caption: Biosynthetic pathway of **Annulatin D**.

The biosynthesis begins with the formation of a polyketide backbone by a polyketide synthase. This core structure then undergoes sequential hydroxylation and prenylation. The final and key step is an oxidative lactonization between two hydroxyl groups, a reaction catalyzed by a berberine bridge enzyme (BBE)-like protein, which results in the formation of the characteristic fused dihydrobenzofuran lactone ring system of (2S, 9S)-annullatin D.<sup>[1]</sup>

## Biological Activity

While research on the specific biological activities of **Annulatin D** is ongoing, many secondary metabolites from *Penicillium* species are known to possess a range of bioactivities, including

antimicrobial and cytotoxic effects. Further investigation is required to fully elucidate the pharmacological potential and mechanism of action of **Annulatin D**. The structural novelty of **Annulatin D** makes it an interesting candidate for drug discovery and development programs.

## Conclusion

**Annulatin D** is a structurally unique polyketide with a well-characterized chemical structure and biosynthetic pathway. The detailed spectroscopic and experimental data provided in this guide offer a valuable resource for researchers interested in the chemistry, biosynthesis, and potential applications of this fungal metabolite. Future studies are warranted to explore the full spectrum of its biological activities and to assess its potential as a lead compound in drug development.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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Address: 3281 E Guasti Rd

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